molecular formula C14H14N2O3 B1387380 2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid CAS No. 1172556-47-6

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

Cat. No. B1387380
M. Wt: 258.27 g/mol
InChI Key: NOGWXNZVAOZYAI-UHFFFAOYSA-N
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Description

“2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity .


Synthesis Analysis

The synthesis of pyrimidine-based compounds involves a series of steps. A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of “2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid” would be similar to other pyrimidine derivatives.


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse. For instance, pyrimidines can react with formamide, formic acid, urea, thiourea, semicarbazide, and thiosemicarbazide to give new pyrimidine derivatives .

Scientific Research Applications

Application Summary

This compound has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties .

Methods of Application

A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The neuroprotective and anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .

Results or Outcomes

Among the 14 synthesized compounds, six exhibited promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . Also, a molecular docking study showed that lead compounds have favorable interaction with active residues of ATF4 and NF-kB proteins . The possible mechanism of action was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

2. Anti-inflammatory Research

Application Summary

Pyrimidines, including “2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid”, have been studied for their anti-inflammatory effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Methods of Application

The anti-inflammatory effects of pyrimidines are evaluated through various in vitro and in vivo assays. These include assays to measure the production of inflammatory mediators and the expression of inflammatory genes .

Results or Outcomes

A large number of pyrimidines, including “2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid”, have shown potent anti-inflammatory effects . The structure-activity relationships of these compounds have been studied in detail, providing clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

3. Collagen Prolyl-4-Hydroxylase Inhibition

Application Summary

“2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid” has been used in the synthesis of compounds that inhibit collagen prolyl-4-hydroxylase . This enzyme plays a crucial role in the biosynthesis of collagen, a major component of the extracellular matrix. Inhibitors of this enzyme can be used in the treatment of fibrotic diseases .

Methods of Application

The inhibitory activity of the synthesized compounds is evaluated using a hydroxyproline assay .

Results or Outcomes

The results of the hydroxyproline assay showed that the synthesized compounds are potent inhibitors of collagen prolyl-4-hydroxylase .

Future Directions

The future directions for “2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid” could involve further exploration of its neuroprotective and anti-neuroinflammatory properties . More research could be conducted to understand its potential applications in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

properties

IUPAC Name

2-ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3/c1-3-12-15-8-11(14(17)18)13(16-12)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGWXNZVAOZYAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)C2=CC=C(C=C2)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-(4-methoxyphenyl)pyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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